molecular formula C21H18FN5O3S B2726431 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 852437-43-5

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2726431
CAS No.: 852437-43-5
M. Wt: 439.47
InChI Key: POUYMSNNJJNMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of triazolo-pyridazine derivatives, characterized by a fused [1,2,4]triazolo[4,3-b]pyridazine core. The structure features a 3,4-dimethoxyphenyl group at position 3 of the triazolo-pyridazine ring and a 2-fluorophenylacetamide moiety linked via a thioether bridge at position 4. The 2-fluorophenyl group on the acetamide may improve metabolic stability and selectivity due to fluorine’s electronegativity and small atomic radius.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c1-29-16-8-7-13(11-17(16)30-2)21-25-24-18-9-10-20(26-27(18)21)31-12-19(28)23-15-6-4-3-5-14(15)22/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUYMSNNJJNMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic molecule that belongs to the class of triazolopyridazines. Its unique structure includes a triazolo-pyridazine core and various functional groups, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The IUPAC name for the compound is:

2 3 3 4 dimethoxyphenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio N 2 fluorophenyl acetamide\text{2 3 3 4 dimethoxyphenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio N 2 fluorophenyl acetamide}

Its molecular formula is C23H23N5O3SC_{23}H_{23}N_5O_3S, and it features a triazole ring which is known for its pharmacological significance.

The exact mechanism of action for this compound is not thoroughly documented in the literature. However, compounds with similar structures often interact with specific molecular targets such as enzymes or receptors. The biological effects may result from:

  • Modulation of signaling pathways : Influencing cellular communication processes.
  • Inhibition of enzyme activity : Blocking enzymes that play crucial roles in disease progression.
  • Binding to specific receptors : Altering receptor-mediated responses in cells.

Antimicrobial Activity

Recent studies indicate that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to our target have shown efficacy against various bacterial strains:

CompoundActivityIC50 (μM)
1Antibacterial (E. coli)5.0
2Antifungal (C. albicans)10.0

The presence of the triazole moiety is often linked to enhanced activity against microbial pathogens due to its ability to interfere with nucleic acid synthesis in bacteria and fungi .

Anti-inflammatory Potential

Compounds like this compound have shown promise in reducing inflammation. For example:

  • In vitro studies have demonstrated that similar compounds inhibit the production of pro-inflammatory cytokines.
  • Animal models have reported reduced edema and inflammatory markers after administration of related triazole compounds.

Case Studies

  • Study on Antitubercular Activity :
    A series of substituted derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compound exhibited an IC50 value of 1.35 μM, indicating strong potential for further development as an antitubercular agent .
  • Cytotoxicity Evaluation :
    In cytotoxicity assays on HEK-293 cells, several derivatives were found to be non-toxic at concentrations effective for antimicrobial activity. This suggests a favorable therapeutic index for potential clinical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds highlight variations in substituents and their impact on physicochemical and biological properties:

Compound Name Substituents (Triazolo-Pyridazine Core) Acetamide Substituent Key Properties/Activities Reference
Target Compound 3-(3,4-dimethoxyphenyl) N-(2-fluorophenyl) Hypothesized enhanced binding affinity due to electron-donating methoxy groups; fluorophenyl improves stability
2-{[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 3-(3-fluorophenyl) N-(3-trifluoromethylphenyl) Higher lipophilicity (CF₃ group); potential for improved blood-brain barrier penetration
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3-methyl N-(4-ethoxyphenyl) Ethoxy group may enhance solubility; methyl on triazolo-pyridazine reduces steric hindrance
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3-methyl N-methyl, N-phenyl Demonstrated epigenetic activity (Lin-28/let-7 pathway inhibition); methyl groups may limit metabolic degradation

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., methoxy in the target compound) may enhance interactions with polar residues in enzyme binding pockets, whereas electron-withdrawing groups (e.g., CF₃ in ’s analogue) improve lipophilicity .
  • The 2-fluorophenyl group in the target compound likely balances selectivity and metabolic stability compared to bulkier substituents like trifluoromethylphenyl .

Thermal Stability :

  • Triazolo-pyridazine derivatives with aromatic substituents (e.g., 3-fluorophenyl in ) exhibit higher melting points (mp 253–255°C) compared to aliphatic-substituted analogues (e.g., methyl in ), suggesting stronger intermolecular interactions .

Functional Diversification: The compound from demonstrates activity in cancer stem cell differentiation via Lin-28 inhibition, while structurally similar compounds (e.g., ) lack explicit mechanistic data, implying that minor substituent changes can redirect biological targets .

Data Table: Thermal and Electronic Properties

Compound Substituents Melting Point (°C) LogP (Predicted) Notable Activity
Target 3,4-dimethoxy, 2-F Not reported ~3.2 (estimated) Hypothesized kinase inhibition
’s analogue 3-F, CF₃ Not reported ~4.1 Unknown (structural analogue)
’s compound 3-methyl Not reported ~2.8 Lin-28/let-7 pathway modulation
’s compound 3-methyl, 4-ethoxy Not reported ~3.5 Solubility-focused design

Research Findings and Implications

  • SAR Trends : The 3,4-dimethoxyphenyl group in the target compound is unique among analogues, offering a balance of electron donation and steric bulk. This may favor interactions with hydrophobic pockets in enzymes, as seen in related triazolo-pyridazine kinase inhibitors .
  • Further studies should evaluate its effects on cancer stem cell markers (e.g., tumorsphere formation assays) .
  • Optimization Opportunities : Introducing solubilizing groups (e.g., ethoxy in ) or fluorinated substituents (e.g., ) could refine pharmacokinetic profiles without compromising activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.